1,7-Di(methyl-d3)-naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

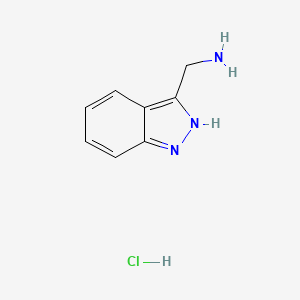

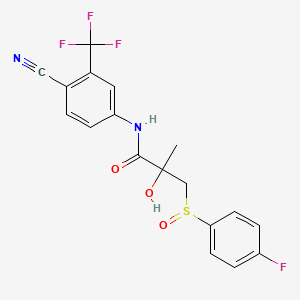

1,7-Di(methyl-d3)-naphthalene, also known as DMN, is a deuterated naphthalene derivative that is widely used in scientific research. It is a stable and non-toxic compound that has been extensively studied for its various applications in different fields of research, including chemistry, biology, and physics.

Wirkmechanismus

1,7-Di(methyl-d3)-naphthalene interacts with various biological molecules, including proteins, lipids, and nucleic acids, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. It has been shown to bind to specific sites on proteins and induce conformational changes that affect their function.

Biochemical and Physiological Effects:

1,7-Di(methyl-d3)-naphthalene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the disruption of lipid bilayers. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

1,7-Di(methyl-d3)-naphthalene is a stable and non-toxic compound that is easy to handle and store. Its deuterium atoms make it an ideal probe molecule for NMR spectroscopy experiments, as they provide a unique signal that can be easily distinguished from other molecules. However, the high cost of deuterium gas and the low natural abundance of deuterium in naphthalene can limit the scalability of 1,7-Di(methyl-d3)-naphthalene synthesis.

Zukünftige Richtungen

1. 1,7-Di(methyl-d3)-naphthalene can be used as a probe molecule in the study of protein-ligand interactions and the development of new drugs.

2. 1,7-Di(methyl-d3)-naphthalene can be used in the investigation of the molecular mechanisms of diseases such as Alzheimer's and Parkinson's.

3. 1,7-Di(methyl-d3)-naphthalene can be used in the development of new materials with unique physical and chemical properties.

4. 1,7-Di(methyl-d3)-naphthalene can be used in the study of the effects of deuterium on biological systems and the development of deuterated drugs with improved pharmacokinetic properties.

In conclusion, 1,7-Di(methyl-d3)-naphthalene is a versatile compound that has numerous applications in scientific research. Its stable and non-toxic nature, combined with its unique deuterium atoms, make it an ideal probe molecule for the study of complex biological systems. The future directions of research on 1,7-Di(methyl-d3)-naphthalene are numerous and promising, and it is likely to continue to be an important tool in scientific research for many years to come.

Synthesemethoden

The synthesis of 1,7-Di(methyl-d3)-naphthalene involves the deuterium exchange reaction between naphthalene and deuterium gas in the presence of a catalyst. The resulting product is a deuterated naphthalene derivative with two deuterium atoms at positions 1 and 7.

Wissenschaftliche Forschungsanwendungen

1,7-Di(methyl-d3)-naphthalene has been used in various scientific research applications, including the study of molecular dynamics, chemical reactions, and protein-ligand interactions. It is commonly used as a probe molecule in nuclear magnetic resonance (NMR) spectroscopy experiments to investigate the structure and dynamics of complex molecules.

Eigenschaften

IUPAC Name |

1,7-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUWFVKLHHEKGV-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(C=CC=C2C=C1)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Di(methyl-d3)-naphthalene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)

![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

![1H-[1]Benzofuro[2',3':3,4]cyclobuta[1,2-b]azirene](/img/structure/B569663.png)

![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)